molecular formula C12H9N3O5 B603576 4-Anilino-2,6-dinitrophenol CAS No. 1354236-64-8

4-Anilino-2,6-dinitrophenol

Cat. No.: B603576
CAS No.: 1354236-64-8
M. Wt: 275.22g/mol
InChI Key: YLZITFGJJVQTQK-UHFFFAOYSA-N
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Description

4-Anilino-2,6-dinitrophenol is an organic compound characterized by the presence of an aniline group attached to a dinitrophenol structure. This compound is known for its vibrant color and is often used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2,6-dinitrophenol typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the nitro groups at the desired positions. One common method involves the nitration of 4-anilino-phenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Anilino-2,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions typically convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Anilino-2,6-dinitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Anilino-2,6-dinitrophenol involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and affecting cellular energy production. This mechanism is similar to that of other dinitrophenol derivatives .

Comparison with Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.

    4-Amino-2-nitrophenol: A related compound used in hair dyes and as an intermediate in organic synthesis.

Uniqueness: 4-Anilino-2,6-dinitrophenol is unique due to the presence of both an aniline group and two nitro groups, which confer distinct chemical reactivity and biological activity compared to other dinitrophenol derivatives .

Properties

IUPAC Name

4-anilino-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZITFGJJVQTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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